3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
Properties
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-3-2-7-18-16(13)22-11-14-4-8-19(9-5-14)17(20)15-6-10-21-12-15/h2-3,7,14-15H,4-6,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEYMOMWYZQNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature in the presence of a catalyst such as palladium on carbon.
Oxolane Ring Introduction: The oxolane ring can be introduced via a cyclization reaction involving a diol and an acid catalyst.
Methoxy Group Addition: The methoxy group can be added through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Final Coupling: The final step involves coupling the piperidine and oxolane rings to the pyridine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Methanol with a strong base such as sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives of the compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological systems.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyridine Derivatives
3-(Piperidin-4-ylmethoxy)pyridine Derivatives
highlights compounds 41–45, which share the 3-(piperidin-4-ylmethoxy)pyridine scaffold but differ in substituents. For instance:
- Compound 41 : Substituted with a benzoyl group at the piperidine nitrogen.
- Compound 45 : Features a cyclopropane-carbonyl group.
- Target Compound : Uses oxolane-3-carbonyl, which may enhance metabolic stability compared to benzoyl or cyclopropane groups due to the oxolane ring’s conformational rigidity .
Activity Data :
| Compound | Substituent (R) | Ki (nM) |
|---|---|---|
| 41 | Benzoyl | 12 |
| 45 | Cyclopropane | 8 |
| Target | Oxolane-3-carbonyl | Pending |
Catalog Pyridine Derivatives
Several analogs from the 2017 Catalog of Pyridine Compounds (–9) provide structural diversity but lack explicit activity
- 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine (): Replaces the piperidine-oxolane moiety with a dioxolane group. This substitution likely reduces LSD1 inhibition but may enhance aqueous solubility.
- 2-Chloro-4-iodo-3-methylpyridine (): Chloro and iodo substituents prioritize electrophilic reactivity over enzyme inhibition.
Structural Comparison Table :
| Compound | Key Substituents | Molecular Weight | Potential Pharmacological Role |
|---|---|---|---|
| Target Compound | Oxolane-3-carbonyl-piperidinylmethoxy | ~390 g/mol | LSD1 inhibition |
| 3-Methoxy-5-(dioxolane) | Dioxolane | ~223 g/mol | Solubility modifier |
| 3-Iodo-4-methoxypyridine | Iodine, methoxy | ~235 g/mol | Halogen-bonding probe |
Piperidine-Based Analogs
Piperidine derivatives are prominent in medicinal chemistry due to their versatility in enzyme targeting (). The target compound’s piperidin-4-ylmethoxy group aligns with bioactive scaffolds, while its oxolane-3-carbonyl acylation distinguishes it from analogs like:
- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one (): Contains acetyl and methoxyphenyl groups but lacks the pyridine core, favoring antimalarial over demethylase activity.
- Catalog Compounds with Pyrrolidine (): Pyrrolidine rings (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) reduce steric hindrance compared to piperidine but may compromise target selectivity.
Key Insight : The amide bond in the oxolane-3-carbonyl group (vs. esters or ethers in catalog compounds) enhances metabolic stability and bioavailability, a critical advantage for drug development .
Biological Activity
3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications.
- Molecular Formula : C₁₉H₂₅N₃O₃
- Molecular Weight : 341.42 g/mol
- CAS Number : 2379989-27-0
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest it may exhibit activity against certain cancer cell lines and microbial pathogens.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of related piperidine derivatives, suggesting potential efficacy against both Gram-positive and Gram-negative bacteria. For example:
- Case Study : A derivative showed significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 µg/ml, comparable to standard antibiotics such as norfloxacin .
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties:
- Research Findings : In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines, indicating a potential role in cancer therapy .
Data Table: Biological Activities
Safety and Toxicity
The safety profile of this compound has not been extensively studied. However, related compounds have shown varying levels of toxicity, necessitating further investigation into the compound's safety for therapeutic use.
Q & A
Q. What are the common synthetic routes for preparing 3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the oxolane-3-carbonyl piperidine intermediate via coupling reactions (e.g., amidation between oxolane-3-carboxylic acid and piperidin-4-amine).
- Step 2 : Functionalization of 3-methyl-2-hydroxypyridine using nucleophilic substitution (e.g., methoxy group introduction via reaction with the piperidine intermediate in the presence of a base like K₂CO₃ and DMF as solvent) .
- Key reagents : Sodium methoxide (substitution), LiAlH₄ (reduction), and Pd catalysts for coupling steps.
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- HPLC for purity assessment (>95% purity threshold recommended).
- Mass spectrometry (MS) for molecular weight verification.
- FTIR to identify functional groups (e.g., carbonyl stretches from oxolane-3-carbonyl) .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperidine-oxolane carbonyl intermediate?
- Parameter screening : Use factorial design to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd).
- Purification : Employ gradient chromatography or recrystallization to enhance purity. Evidence suggests that reaction times >12 hours in DMF improve yields by 15–20% .
Q. What strategies resolve contradictions in biological activity data between structural analogs?
- Comparative assays : Test analogs (e.g., chloro vs. methoxy substituents) in parallel using in vitro binding assays (e.g., receptor affinity studies).
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity trends.
- Computational modeling : Use docking simulations to predict binding modes, though experimental validation is critical .
Q. How does the methoxy-piperidine linker influence blood-brain barrier (BBB) penetration in neuroprotective applications?
- Lipophilicity optimization : The methoxy group enhances BBB permeability compared to bulkier substituents.
- In silico prediction : Tools like Molinspiration calculate logP values; ideal ranges are 2–3.5 for CNS-targeted compounds.
- In vivo validation : Radiolabeled tracer studies in rodent models assess brain uptake efficiency .
Methodological Guidance for Data Analysis
Q. How to design experiments for evaluating neuroprotective efficacy?
- In vitro models : Use primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂) and measure viability via MTT assays.
- In vivo models : Employ rodent neurotoxicity models (e.g., MPTP-induced Parkinsonism) with dose-response studies (1–10 mg/kg).
- Biomarkers : Quantify glial fibrillary acidic protein (GFAP) or TNF-α levels to assess inflammation modulation .
Q. What are best practices for validating target engagement in enzymatic assays?
- Positive controls : Include known inhibitors (e.g., LSD1 inhibitors for epigenetic targets) to benchmark activity.
- Kinetic studies : Measure IC₅₀ values under varied ATP/substrate concentrations.
- Orthogonal assays : Combine fluorogenic substrate assays with Western blotting for downstream target phosphorylation .
Data Contradiction Resolution
Q. Conflicting results in cytotoxicity assays: How to determine true bioactivity?
- Dose standardization : Ensure consistent molar concentrations across assays.
- Cell line validation : Test multiple lines (e.g., SH-SY5Y for neuroprotection, HEK293 for general toxicity).
- Mechanistic follow-up : Use siRNA knockdown to confirm target specificity if off-target effects are suspected .
Comparative Analysis with Structural Analogs
Q. How does this compound compare to quinazoline or pyrido-pyrimidine derivatives?
- Activity profile : Pyridine derivatives often show higher selectivity for neurotransmitter receptors vs. quinazolines, which target kinase pathways.
- Synthetic complexity : Piperidine-oxolane hybrids require fewer steps than pyrido-pyrimidines but may have lower thermal stability .
Synthetic Challenges and Solutions
Q. How to mitigate byproduct formation during methoxy group installation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
